molecular formula C93H109Cl2N11O32 B1677132 Mideplanin CAS No. 122173-74-4

Mideplanin

Cat. No.: B1677132
CAS No.: 122173-74-4
M. Wt: 1963.8 g/mol
InChI Key: KVZUWEFUEGGULL-UHFFFAOYSA-N
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Description

Mideplanin is an experimental glycopeptide antibacterial agent. It is a semisynthetic amide derivative of teicoplanin, which is another glycopeptide antibiotic. This compound has been studied for its potential to combat Gram-positive bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mideplanin is synthesized through a series of chemical reactions starting from teicoplanin. The synthesis involves the modification of the teicoplanin molecule to introduce an amide group, resulting in the formation of this compound. The specific reaction conditions, such as temperature, pressure, and solvents used, are optimized to achieve high yield and purity of the final product .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes as the laboratory synthesis but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure the consistent quality and quantity of the compound. The production process is designed to be cost-effective and scalable to meet the demands of pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Mideplanin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions to yield reduced forms.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized glycopeptide derivatives, while reduction may produce reduced amide derivatives .

Scientific Research Applications

Mideplanin has been extensively studied for its antibacterial properties. It has shown potential in treating infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, this compound has been investigated for its use in combination therapies to enhance the efficacy of other antibiotics. Its unique structure and mechanism of action make it a valuable compound in the development of new antibacterial agents .

Mechanism of Action

Mideplanin exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to the D-alanyl-D-alanine terminus of cell wall precursors, preventing their incorporation into the growing cell wall. This disruption in cell wall synthesis leads to bacterial cell death. The molecular targets of this compound include enzymes involved in cell wall biosynthesis, such as transpeptidases and carboxypeptidases .

Comparison with Similar Compounds

Similar Compounds

    Teicoplanin: The parent compound from which mideplanin is derived. It also targets Gram-positive bacteria and inhibits cell wall synthesis.

    Vancomycin: Another glycopeptide antibiotic with a similar mechanism of action.

    Dalbavancin: A lipoglycopeptide antibiotic with extended activity against Gram-positive bacteria.

Uniqueness of this compound

This compound is unique due to its semisynthetic nature, which allows for modifications that can enhance its antibacterial activity and pharmacokinetic properties. Its ability to overcome resistance mechanisms in certain bacterial strains makes it a promising candidate for further development .

Properties

CAS No.

122173-74-4

Molecular Formula

C93H109Cl2N11O32

Molecular Weight

1963.8 g/mol

IUPAC Name

2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[4,5-dihydroxy-6-(hydroxymethyl)-3-(8-methylnonanoylamino)oxan-2-yl]oxy-N-[3-(dimethylamino)propyl]-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide

InChI

InChI=1S/C93H109Cl2N11O32/c1-38(2)11-8-6-7-9-12-65(115)100-73-79(120)76(117)63(36-108)135-92(73)138-83-60-30-45-31-61(83)132-57-20-16-43(28-52(57)95)82(137-91-72(98-39(3)110)78(119)75(116)62(35-107)134-91)74-90(129)104-71(86(125)97-21-10-22-106(4)5)50-33-47(112)34-59(133-93-81(122)80(121)77(118)64(37-109)136-93)66(50)49-27-42(15-17-54(49)113)68(87(126)105-74)102-89(128)70(45)103-88(127)69-44-25-46(111)32-48(26-44)130-58-29-41(14-18-55(58)114)67(96)85(124)99-53(84(123)101-69)24-40-13-19-56(131-60)51(94)23-40/h13-20,23,25-34,38,53,62-64,67-82,91-93,107-109,111-114,116-122H,6-12,21-22,24,35-37,96H2,1-5H3,(H,97,125)(H,98,110)(H,99,124)(H,100,115)(H,101,123)(H,102,128)(H,103,127)(H,104,129)(H,105,126)

InChI Key

KVZUWEFUEGGULL-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)NCCCN(C)C)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O

Canonical SMILES

CC(C)CCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)NCCCN(C)C)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

carboxyamido-teicoplanin A2
MDL 62211
MDL 62873
MDL-62211
MDL-62873
teichoplanin A2-carboxyamide derivative

Origin of Product

United States

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